- Labelling of GW796406X with (M+4)-methylcopper, Journal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501

Cas no 90719-30-5 (Locostatin)

ロコスタチン(Locostatin)は、細胞遊走阻害剤として知られる低分子化合物であり、主に炎症やがん転移の研究分野で利用されています。この化合物は、Rhoキナーゼ(ROCK)経路を選択的に阻害することで、細胞骨格の再編成を抑制し、細胞移動を効果的に制御します。その特異的な作用機序により、炎症性疾患や転移性がんのモデル研究において、再現性の高いデータを得ることが可能です。また、ロコスタチンは比較的安定な化学的特性を持ち、in vitroおよびin vivo実験での使用に適しています。研究用試薬として、高い純度と品質が要求される学術研究や創薬スクリーニングにおいて、信頼性の高いツールとして評価されています。

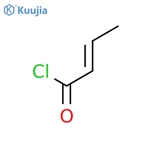

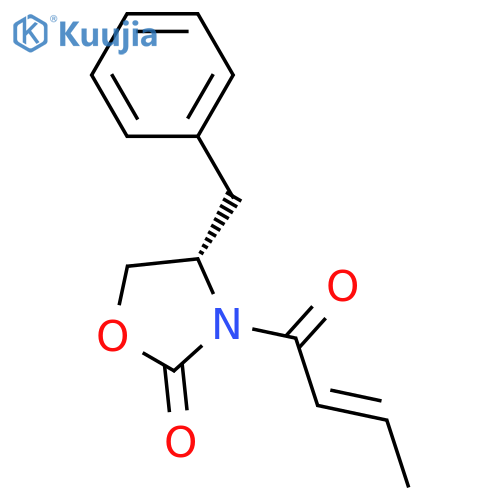

Locostatin structure

Locostatin 化学的及び物理的性質

名前と識別子

-

- (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone

- (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE

- (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE

- (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE

- (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one

- (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone

- (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone

- (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one

- (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one

- 4-(S)-benzyl-((

- (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone

- UIC-1005

- (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)

- 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)

- (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one

- Locostatin

- UIC 1005

- Locostatin, >=98% (HPLC)

- F96187

- (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

- Cell Sheet Migration Inhibitor, Locostatin

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%

- AKOS015913245

- (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone

- (E/Z)-Locostatin

- DA-54986

- UTZAFVPPWUIPBH-QSLRECBCSA-N

- DTXCID901021597

- CS-W014127

- (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one

- (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one

- AS-41290

- 90719-30-5

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi

- SCHEMBL5058895

- CS-0136354

- 133812-16-5

- HY-W013411A

- (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one

- SCHEMBL5058893

- DTXSID40879994

- (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone

- HY-W013411

- MFCD00278769

-

- MDL: MFCD00278769

- インチ: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1

- InChIKey: UTZAFVPPWUIPBH-QSLRECBCSA-N

- ほほえんだ: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C

計算された属性

- せいみつぶんしりょう: 197.10500

- どういたいしつりょう: 245.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: 84-88 °C(lit.)

- ようかいど: DMSO: ≥30mg/mL

- PSA: 46.61000

- LogP: 1.29870

- ようかいせい: 使用できません

Locostatin セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- ちょぞうじょうけん:2-8°C

Locostatin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206994-50mg |

Locostatin |

90719-30-5 | 98% | 50mg |

¥1621 | 2023-02-17 | |

| Chemenu | CM529116-50mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 50mg |

$67 | 2024-07-20 | |

| Ambeed | A127375-1g |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 1g |

$957.0 | 2025-02-24 | |

| MedChemExpress | HY-W013411A-50mg |

Locostatin |

90719-30-5 | 99.82% | 50mg |

¥2800 | 2024-07-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13378-10mg |

Locostatin |

90719-30-5 | 98% | 10mg |

¥891.00 | 2023-09-09 | |

| Chemenu | CM529116-250mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 250mg |

$192 | 2024-07-20 | |

| MedChemExpress | HY-W013411A-5mg |

Locostatin |

90719-30-5 | 99.82% | 5mg |

¥468 | 2024-07-21 | |

| MedChemExpress | HY-W013411A-10mM*1 mL in DMSO |

Locostatin |

90719-30-5 | 99.82% | 10mM*1 mL in DMSO |

¥514 | 2024-07-21 | |

| 1PlusChem | 1P006BIH-250mg |

(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE |

90719-30-5 | 97% | 250mg |

$584.00 | 2025-02-21 | |

| Axon Medchem | 2590-10mg |

Locostatin |

90719-30-5 | 100% | 10mg |

€60.00 | 2025-03-06 |

Locostatin 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; -15 °C; -15 °C → rt; 12 h, rt

リファレンス

- Stereocontrolled total synthesis of (-)-kainic acid, Organic Letters, 2007, 9(9), 1635-1638

合成方法 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-Dihydroisodrimeninol, Organic Letters, 2009, 11(15), 3178-3181

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives, Journal of Organic Chemistry, 2017, 82(23), 12286-12293

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliary, Chemistry of Natural Compounds, 2010, 46(1), 83-85

合成方法 6

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

リファレンス

- Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imides, Tetrahedron, 2004, 60(9), 2097-2110

Locostatin Raw materials

Locostatin Preparation Products

Locostatin 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

90719-30-5 (Locostatin) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90719-30-5)Locostatin

清らかである:99%/99%

はかる:250mg/1g

価格 ($):240.0/861.0